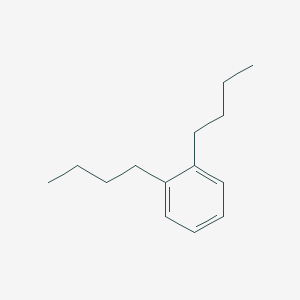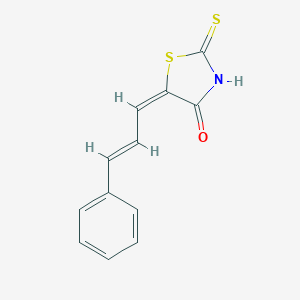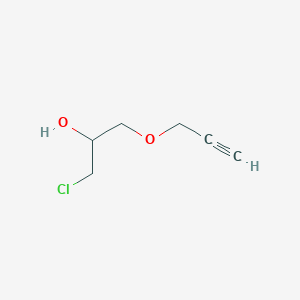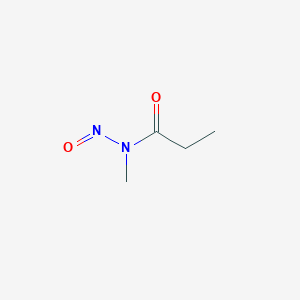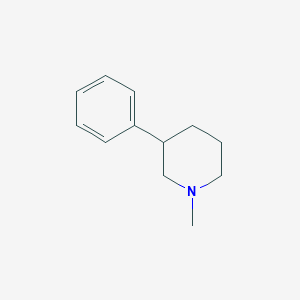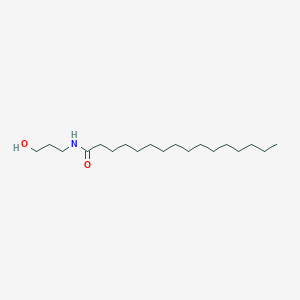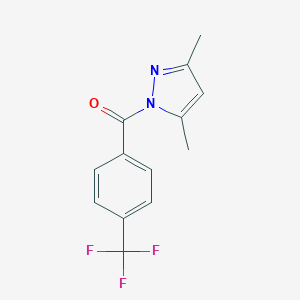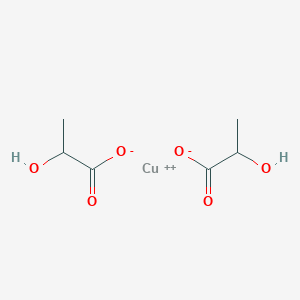![molecular formula C8H7NO4Se B100884 [(p-Nitrophenyl)seleno]acetic acid CAS No. 17893-55-9](/img/structure/B100884.png)
[(p-Nitrophenyl)seleno]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(p-Nitrophenyl)seleno]acetic acid, also known as PNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C8H6NO4Se. PNPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In
Wirkmechanismus
The mechanism of action of [(p-Nitrophenyl)seleno]acetic acid is not fully understood. However, it is believed that it exerts its biological effects through the redox modulation of cellular signaling pathways. [(p-Nitrophenyl)seleno]acetic acid has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemische Und Physiologische Effekte
[(p-Nitrophenyl)seleno]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as glutathione peroxidase. In vivo studies have shown that it can reduce the growth of tumors in animal models and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(p-Nitrophenyl)seleno]acetic acid in lab experiments is its high reactivity and specificity towards selenocysteine-containing proteins. This makes it a valuable tool for studying the function and regulation of these proteins. However, one of the limitations of using [(p-Nitrophenyl)seleno]acetic acid is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on [(p-Nitrophenyl)seleno]acetic acid. One area of interest is the development of new synthetic methods for the production of [(p-Nitrophenyl)seleno]acetic acid and related compounds. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [(p-Nitrophenyl)seleno]acetic acid and its effects on cellular signaling pathways.
Synthesemethoden
[(p-Nitrophenyl)seleno]acetic acid can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of p-nitrophenylchloroformate with sodium selenide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain the final product, [(p-Nitrophenyl)seleno]acetic acid. Other methods involve the reaction of p-nitrophenylacetic acid with selenium dioxide or the reaction of p-nitrophenylchloroformate with sodium selenite.
Wissenschaftliche Forschungsanwendungen
[(p-Nitrophenyl)seleno]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for the measurement of selenocysteine-containing proteins. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders. In material science, it has been used as a precursor for the synthesis of selenium-containing polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
17893-55-9 |
|---|---|
Produktname |
[(p-Nitrophenyl)seleno]acetic acid |
Molekularformel |
C8H7NO4Se |
Molekulargewicht |
260.12 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
InChI-Schlüssel |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Andere CAS-Nummern |
17893-55-9 |
Synonyme |
[(p-Nitrophenyl)seleno]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



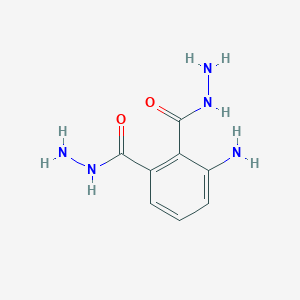
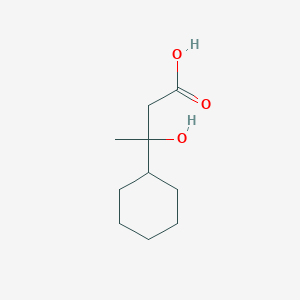
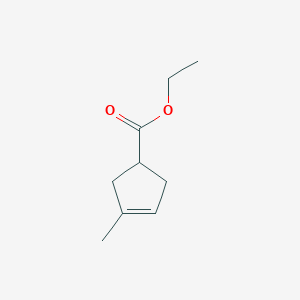
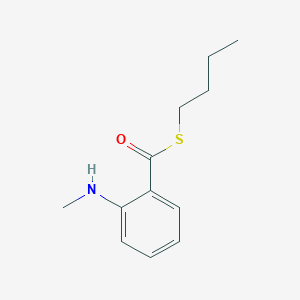
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
